



Application Notes: Studying PER2 Degradation with PF-4800567

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Compound of Interest		
Compound Name:	PF-4800567 hydrochloride	
Cat. No.:	B587125	Get Quote

Introduction

The Period 2 (PER2) protein is a core component of the mammalian circadian clock, and its rhythmic degradation is crucial for maintaining the periodicity of this internal timekeeping mechanism. The stability of PER2 is tightly regulated by post-translational modifications, primarily phosphorylation by Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ).[1][2] Phosphorylation of PER2 by these kinases can mark it for ubiquitination and subsequent degradation by the proteasome.[1][3] Understanding the dynamics of PER2 degradation is therefore essential for elucidating the mechanisms of circadian rhythm regulation and for developing potential therapeutic interventions for circadian-related disorders.

PF-4800567 is a potent and selective small-molecule inhibitor of CK1 ϵ .[4][5] Its high selectivity for CK1 ϵ over the closely related isoform CK1 δ makes it a valuable tool for dissecting the specific role of CK1 ϵ in cellular processes, including PER2 degradation.[6][7] By inhibiting CK1 ϵ , PF-4800567 is expected to prevent the phosphorylation of PER2, leading to its stabilization and a subsequent alteration in the circadian period.[6][8] These application notes provide a detailed protocol for studying the effects of PF-4800567 on PER2 degradation in a cellular context.

Mechanism of Action

PF-4800567 acts as an ATP-competitive inhibitor of CK1ɛ.[5] It binds to the ATP pocket of the kinase, preventing the transfer of phosphate groups to its substrates, including PER2.[5] This



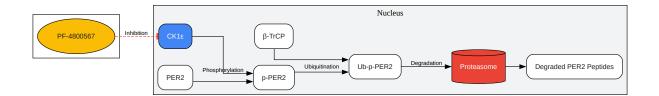




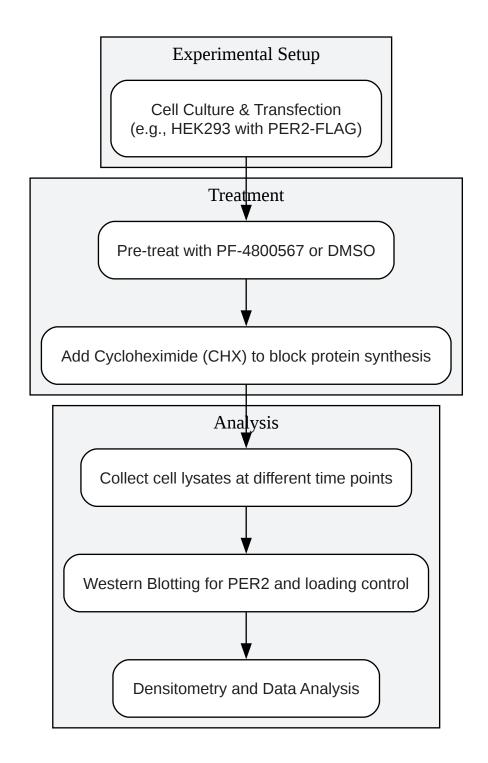
inhibition of phosphorylation at specific sites on PER2 prevents its recognition by the E3 ubiquitin ligase β -TrCP, thereby inhibiting its degradation.[3]

Below is a diagram illustrating the signaling pathway of PER2 degradation and the point of intervention for PF-4800567.









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